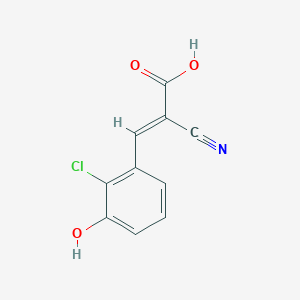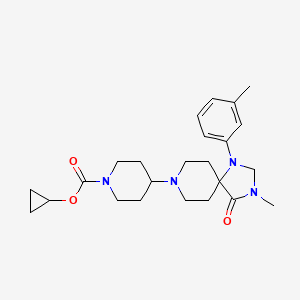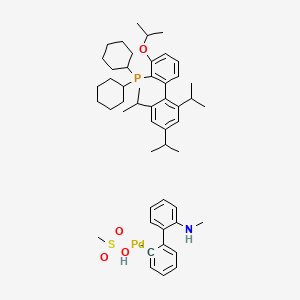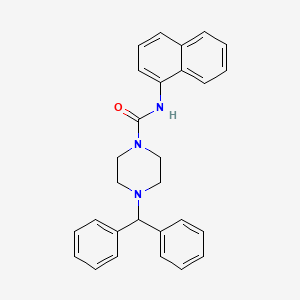
N-Acetylpyrrolidine-PEG2-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylpyrrolidine-PEG2-Br is a compound that serves as a polyethylene glycol-based PROTAC linker. This compound is utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The chemical structure of this compound includes a pyrrolidine ring, an acetyl group, and a polyethylene glycol chain terminated with a bromine atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylpyrrolidine-PEG2-Br involves multiple steps. One common method includes the reaction of N-acetylpyrrolidine with a polyethylene glycol derivative that has a terminal bromine atom. The reaction typically occurs under mild conditions, often in the presence of a base such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylpyrrolidine-PEG2-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide, often at elevated temperatures.
Oxidation and Reduction Reactions: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, reacting this compound with an amine can yield a new compound with an amine group replacing the bromine atom .
Applications De Recherche Scientifique
N-Acetylpyrrolidine-PEG2-Br is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target and degrade specific proteins within cells, making them valuable tools in:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Employed in studies to understand protein function and regulation.
Medicine: Investigated for potential therapeutic applications, including targeted protein degradation in cancer and other diseases.
Industry: Utilized in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of N-Acetylpyrrolidine-PEG2-Br involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol chain in this compound provides flexibility and solubility to the PROTAC molecule, enhancing its effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylpyrrolidine-PEG2-OH: Similar structure but with a hydroxyl group instead of a bromine atom.
N-Acetylpyrrolidine-PEG2-NH2: Contains an amine group instead of a bromine atom.
N-Acetylpyrrolidine-PEG2-SH: Features a thiol group in place of the bromine atom.
Uniqueness
N-Acetylpyrrolidine-PEG2-Br is unique due to its bromine atom, which makes it highly reactive in substitution reactions. This reactivity allows for the easy modification of the compound to create a wide range of derivatives, making it a versatile tool in chemical synthesis and research .
Propriétés
Formule moléculaire |
C10H18BrNO3 |
|---|---|
Poids moléculaire |
280.16 g/mol |
Nom IUPAC |
2-[2-(2-bromoethoxy)ethoxy]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C10H18BrNO3/c11-3-6-14-7-8-15-9-10(13)12-4-1-2-5-12/h1-9H2 |
Clé InChI |
ADWBRKLQGRLOEL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)COCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B11937562.png)



![2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11937585.png)


![2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11937616.png)

![3-(1-Methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11937631.png)
![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11937648.png)

